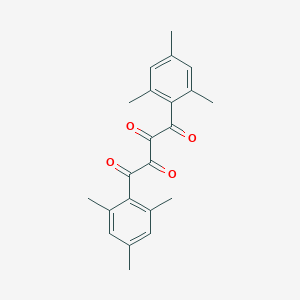
Butanetetrone, bis(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanetetrone, bis(2,4,6-trimethylphenyl)- (CAS 19909-65-0) is a diketone derivative characterized by a central tetrone (C₄O₄) backbone substituted with two 2,4,6-trimethylphenyl (mesityl) groups. Its molecular formula is C₂₂H₂₂O₄, with a molecular weight of 350.4077 g/mol. The compound’s IUPAC InChIKey is OKPHOCZMMHASKA-UHFFFAOYSA-N, and its gas-phase ionization energy is reported as 8.6 eV (measured via photoelectron spectroscopy). The mesityl substituents introduce significant steric bulk, which likely influences its chemical reactivity, solubility, and stability.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via 1H NMR should reveal aromatic proton splitting patterns consistent with mesityl symmetry.
Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- NMR : 13C NMR identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).
- IR : Strong carbonyl stretching vibrations (~1700–1750 cm−1) confirm the tetrone structure.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C27H33B, exact mass 352.53612 inferred from analogous compounds ).
- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .
Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.
Advanced Research Questions
Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .
Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.
- In Situ Monitoring : Use 19F NMR or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .
- Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).
Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?
- Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF4) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .
類似化合物との比較
Comparison with Structural Analogs
The following compounds are structural analogs of Butanetetrone, bis(2,4,6-trimethylphenyl)- , differing primarily in substituent groups. These comparisons highlight the role of substituent effects on molecular properties.
Substituent Variations in Butanetetrone Derivatives
Key Observations:
Steric Effects : The mesityl groups in Butanetetrone, bis(2,4,6-trimethylphenyl)- confer greater steric hindrance compared to phenyl or 4-methylphenyl substituents. This bulk may reduce reactivity in sterically demanding reactions (e.g., nucleophilic additions) but enhance thermal stability.
Molecular Weight : The mesityl derivative has the highest molecular weight (350.41 g/mol) among the listed analogs, which could influence solubility and crystallization behavior.
Comparison with Other Mesityl-Substituted Compounds
Mesityl groups are widely used in organometallic and catalytic chemistry due to their steric and electronic properties. Examples include:
Key Observations:
Catalytic Utility: Mesityl-substituted compounds often serve as ligands or catalysts in organometallic chemistry.
Steric Protection : The mesityl groups in all these compounds provide steric protection to reactive centers, a feature critical for preventing unwanted side reactions.
Physical and Chemical Property Trends
- Ionization Energy : The ionization energy of Butanetetrone, bis(2,4,6-trimethylphenyl)- (8.6 eV) is comparable to aromatic ketones but slightly lower than unsubstituted diketones due to electron-donating methyl groups.
- Solubility : Mesityl derivatives are typically less soluble in polar solvents (e.g., water) compared to smaller analogs like diphenylbutanetetrone, owing to increased hydrophobicity.
- Thermal Stability : Bulky substituents like mesityl groups generally enhance thermal stability by reducing molecular mobility and decomposition pathways.
特性
CAS番号 |
19909-65-0 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
InChI |
InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChIキー |
OKPHOCZMMHASKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Key on ui other cas no. |
19909-65-0 |
同義語 |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















